

The Versatility of Azido-PEG1 in Modern Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG1

Cat. No.: B072935

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG1, a heterobifunctional linker, has emerged as a cornerstone in the field of bioconjugation and drug development. Its unique chemical architecture, featuring a reactive azide (N_3) group at one end and a variety of functional moieties at the other, all connected by a single polyethylene glycol (PEG) unit, offers unparalleled versatility. This guide provides an in-depth exploration of the core applications, experimental methodologies, and underlying principles of utilizing **Azido-PEG1** in scientific research.

Core Principles and Chemical Properties

At its core, **Azido-PEG1** is a molecular bridge designed for the precise and efficient linkage of two different molecules. The azide group is the linchpin of its functionality, serving as a bioorthogonal handle for "click chemistry" reactions. These reactions are prized for their high efficiency, specificity, and biocompatibility.^[1] The other end of the **Azido-PEG1** linker can be functionalized with a variety of reactive groups, such as:

- Amine ($-NH_2$): Reacts with carboxylic acids and activated NHS esters.^[2]
- Carboxylic Acid ($-COOH$): Forms stable amide bonds with primary amines in the presence of activators like EDC or HATU.^[3]
- NHS Ester ($-O-N(C(O))_2CH_2CH_2$): Efficiently labels primary amines on proteins and other molecules.^[4]

- Chloroacetyl (-CH₂Cl): Reacts with nucleophiles, particularly the sulfhydryl group of cysteine residues.[4]

The short PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecules.[5]

Table 1: Physicochemical Properties of Representative **Azido-PEG1** Derivatives

Property	Azido-PEG1-CH ₂ COO-Cl	Azido-PEG1-amine	Azido-PEG1-acid
Chemical Formula	C ₄ H ₆ ClN ₃ O ₂	C ₂ H ₇ N ₃ O	C ₅ H ₉ N ₃ O ₃
Molecular Weight	163.56 g/mol	89.10 g/mol	159.14 g/mol
CAS Number	79598-49-5	464190-91-8	1393330-34-1
Storage	-20°C for long-term, 0-4°C for short-term. Keep dry and protected from light.	-20°C for long-term, protected from light.	-20°C for long-term.
Solubility	Soluble in DMSO and DMF.	Soluble in water, DMSO, and DMF.	Soluble in water, DMSO, DMF, and DCM.

Data sourced from commercial suppliers and may vary.

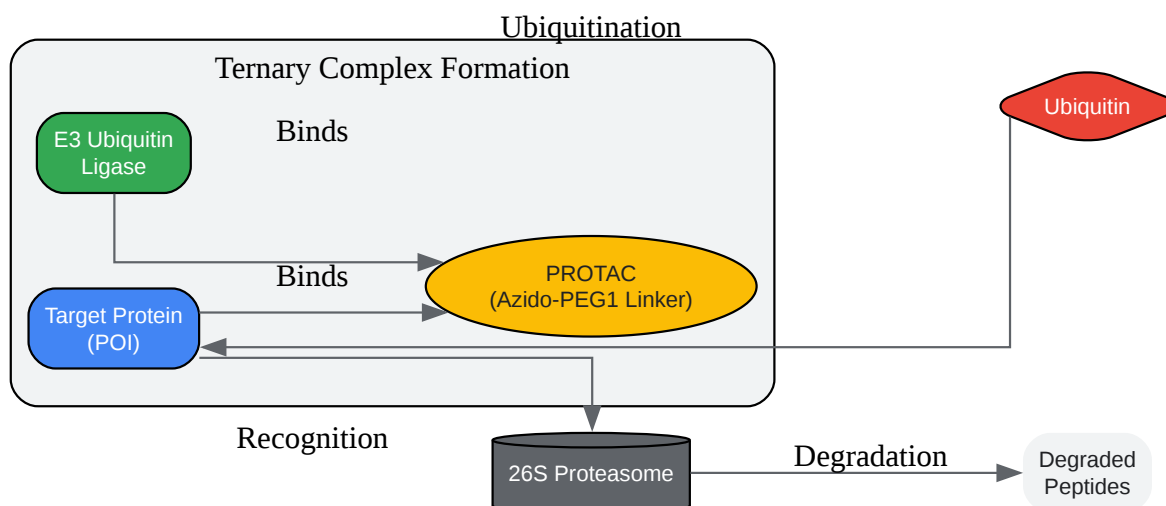
Core Applications of Azido-PEG1

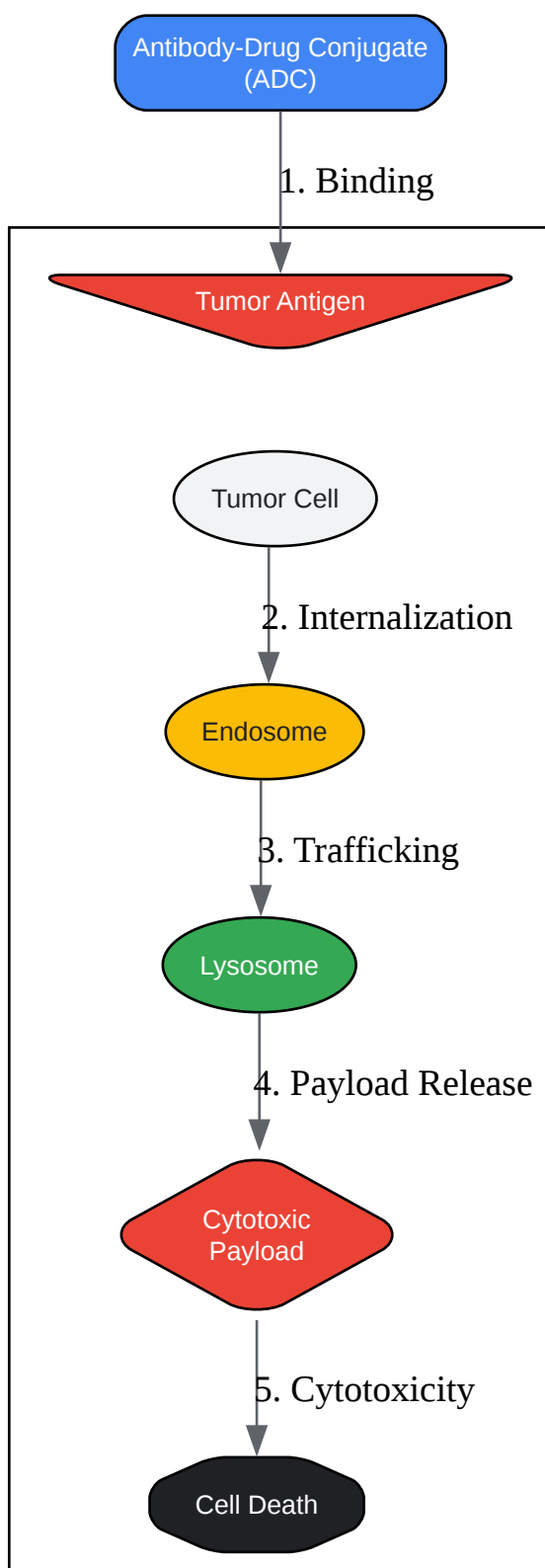
The unique properties of **Azido-PEG1** have led to its widespread adoption in several key areas of research and development:

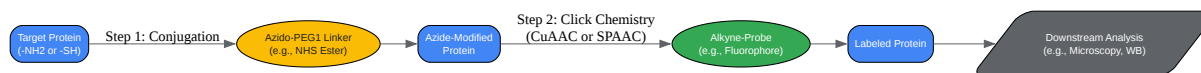
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1] **Azido-PEG1** is a frequently used linker to connect the target protein ligand and the E3 ligase ligand.[6] The linker's length and composition are critical for the formation and

stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts the efficiency of protein degradation.







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- To cite this document: BenchChem. [The Versatility of Azido-PEG1 in Modern Scientific Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072935#what-is-azido-peg1-used-for-in-scientific-research]

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